Diethyl propylmalonate

Environmental Toxicology QSAR Structure-Activity Relationships

Supply chain risk: substituting propylmalonate with ethyl or butyl analogs alters the carbon skeleton in API synthesis, causing regulatory non-compliance. Diethyl propylmalonate (CAS 2163-48-6) is the required n-propyl malonate diester for valproic acid (2014 Tetrahedron Lett.) and brivaracetam lactone (CN108203419A). • Boiling point 221-222°C, enabling >15°C distillation separation from shorter-chain analogs for higher isolated purity. • Defined ecotoxicology standard: Tetrahymena pyriformis pIGC₅₀ = 0.13 log(L/mmol). • In stock from multiple suppliers for research and kilo-scale procurement.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 2163-48-6
Cat. No. B018023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl propylmalonate
CAS2163-48-6
Synonyms2-Propylpropanedioic Acid 1,3-Diethyl Ester;  Propylmalonic Acid Diethyl Ester ;  2-Propylmalonic Acid Diethyl Ester;  Diethyl 2-Propylmalonate;  Diethyl n-Propylmalonate;  NSC 53659;  Propylmalonic Acid Diethyl Ester; 
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3
InChIKeyGRRSDGHTSMJICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Propylmalonate: Chemical Identity and Baseline


Diethyl propylmalonate (CAS 2163-48-6, molecular formula C₁₀H₁₈O₄, molecular weight 202.25 g/mol) is a monoalkylated malonate ester featuring an n-propyl substituent at the α-position [1]. It is a colorless to pale yellow liquid with a density of 0.987 g/mL at 25 °C and a boiling point of 221–222 °C (lit.) . The compound is commercially available from multiple reputable suppliers with purity specifications typically exceeding 98% by GC, with batch-specific certificates of analysis documenting purities up to 99.90% (GC-MS) . Diethyl propylmalonate serves as a versatile building block in organic synthesis, most notably as an intermediate for barbiturate derivatives, valproic acid conjugates, and propylacrylic acid [2]. Its physicochemical profile positions it between smaller-chain alkylmalonates (e.g., diethyl ethylmalonate) and longer-chain homologs (e.g., diethyl butylmalonate), offering a distinct balance of reactivity and lipophilicity that influences both synthetic utility and environmental fate characteristics.

n-Propyl chain defines final product architecture upon decarboxylation
Intermediate boiling point and density support efficient distillation and phase separation
Compatible with standard malonate alkylation conditions for further α-functionalization

Why Diethyl Alkylmalonates Are Not Interchangeable


Alkylmalonate esters cannot be treated as interchangeable building blocks; the identity and size of the α-alkyl substituent critically modulate physicochemical properties, reactivity profiles, and downstream application suitability. While diethyl malonate, diethyl ethylmalonate, and diethyl butylmalonate share the same malonate ester core, systematic substitution of the α-alkyl group produces graded changes in lipophilicity (XLogP3), boiling point, density, and environmental toxicity that directly impact synthetic route design and purification outcomes [1]. Even among close structural neighbors, such as diethyl ethylmalonate and diethyl propylmalonate, the one-carbon difference in side-chain length translates to measurable differences in aquatic toxicity (pIGC₅₀) and physical properties that can influence extraction efficiency, chromatographic behavior, and reaction selectivity [2]. Procurement decisions predicated solely on cost or availability without accounting for these specific differences risk compromised reaction yields, unexpected impurity profiles, and non-compliance with regulatory specifications. The following quantitative evidence guide documents precisely where diethyl propylmalonate exhibits verifiable differentiation.

Alkyl chain length mismatch alters carbon skeleton of decarboxylated product, making synthesis pathway-specific.
Shifting boiling point or density can impair distillation cut points and phase separation efficiency at scale.
Predicted logP and aquatic toxicity class differences may affect environmental compliance under REACH-like frameworks.

Diethyl Propylmalonate vs. Homologs: Quantitative Evidence


Boiling Point and Distillation Purity

In a systematic quantitative structure-activity relationship (QSAR) study of diester aquatic toxicity to Tetrahymena pyriformis, diethyl propylmalonate exhibits a pIGC₅₀ value of 0.13 (log[L/mmol]), substantially lower toxicity than unsubstituted diethyl malonate (pIGC₅₀ = -1.00) and intermediate between diethyl ethylmalonate (pIGC₅₀ = -0.24) and diethyl butylmalonate (pIGC₅₀ = 0.56) [1]. The positive pIGC₅₀ value indicates that diethyl propylmalonate is approximately 13.5-fold less toxic to Tetrahymena than diethyl malonate (calculated as 10^(1.13) difference) [1]. This graded toxicity profile correlates with increasing alkyl chain length, as the propyl group confers greater lipophilicity (XLogP3 = 2.3 for diethyl propylmalonate) and reduced bioavailability in aqueous test systems [2].

Boiling Point Gap
Class-level inference
221–222 °C vs. 204–206 °C (ethylmalonate); ΔT >15 °C
Supports distillation-based purification with reduced co-distillation risk.
Literature values; verify against lot-specific COA.
Environmental Toxicology QSAR Structure-Activity Relationships Tetrahymena

Aquatic Toxicity and Environmental Fate

Diethyl propylmalonate (C₁₀H₁₈O₄) and diethyl ethylmalonate (C₉H₁₆O₄) differ by a single methylene unit in the α-alkyl chain, yet this structural variation produces measurable differences in key physical properties relevant to synthetic handling and purification. Diethyl propylmalonate exhibits a boiling point of 221–222 °C (lit.) at 760 mmHg and a density of 0.987 g/mL at 25 °C . In contrast, diethyl ethylmalonate has a reported boiling point of 211 °C (lit.) and a density of 1.004 g/mL at 25 °C [1]. The approximately 10–11 °C elevation in boiling point for diethyl propylmalonate relative to diethyl ethylmalonate reflects the increased molecular weight and van der Waals interactions conferred by the larger propyl substituent. Conversely, the lower density of diethyl propylmalonate (Δρ ≈ -0.017 g/mL) is notable, as the addition of the methylene unit typically increases molecular packing efficiency only marginally, with the propyl group introducing greater conformational flexibility.

Aquatic Toxicity
Cross-study comparable
pIGC₅₀ 0.13 vs. −1.03 for diethyl malonate; ~14-fold higher potency
Propyl chain increases aquatic toxic potency; relevant for EHS procurement review.
Assay duration differs; class-level QSAR context.
Physical Chemistry Thermophysical Properties Process Engineering Purification

Acidity and Enolate Formation Kinetics

Commercial batches of diethyl propylmalonate are routinely supplied with third-party verified purity specifications. A representative Certificate of Analysis (CoA) from Adamas (Titan Scientific) documents purity of 99.90% by GC-MS for batch P1964323, exceeding the vendor's stated minimum specification of 98%+ (GC-MS) . NMR analysis confirms structural consistency with the expected compound . This level of purity surpasses the baseline specification (>98.0% GC) offered by major international suppliers such as TCI and Thermo Scientific . The 99.90% purity threshold is particularly relevant for applications requiring stringent impurity control, including pharmaceutical intermediate synthesis and certified reference material preparation.

Enolate pKa
Class-level inference
pKa 13.32 ± 0.46 vs. ~13 for diethyl malonate
Slightly higher pKa may require verification of base strength for quantitative enolate formation.
Predicted value; experimental confirmation recommended.
Quality Control Analytical Chemistry Pharmaceutical Intermediates Trace Analysis

Indispensable Precursor for Valproic Acid Synthesis

Diethyl propylmalonate is designated as Valproic Acid Impurity 32 in pharmacopoeial and regulatory impurity profiling [1]. This designation establishes its specific utility as a certified reference standard for analytical method development, validation, and quality control testing of valproic acid active pharmaceutical ingredients (APIs) and finished drug products. The compound is also identified as Valproic Acid Impurity 18 in alternative nomenclature systems . As an identified related substance, diethyl propylmalonate enables accurate quantification of synthetic byproducts in valproic acid manufacturing, supporting compliance with ICH Q3A guidelines on impurity thresholds in new drug substances.

Valproic Acid Precursor
Direct head-to-head
Structurally mandatory; only propyl malonate yields correct carbon skeleton. Reported excellent/quantitative yields.
Non-interchangeable for valproic acid; structural requirement for target molecule.
Tetrahedron Lett. 2014; yields require scale-up verification.
Pharmaceutical Impurity Reference Standard Valproic Acid Regulatory Compliance

Density and Phase Separation Efficiency

Diethyl propylmalonate is employed as a key building block in the preparation of intermediates for brivaracetam (Briviact), an antiepileptic drug that is the 4-n-propyl analog of levetiracetam with approximately 10-fold higher binding affinity for synaptic vesicle protein 2A (SV2A) [1]. Patent CN108203419A specifically describes the use of diethyl propylmalonate (10.1 g, 0.05 mol) in a reaction with potassium tert-butoxide in THF at 5–10 °C to generate an alkylated malonate intermediate, which is subsequently transformed into (R)-4-propyl-4,5-dihydrofuran-2-one — a precursor to the final brivaracetam API [2]. The propyl substituent in diethyl propylmalonate directly corresponds to the n-propyl pharmacophore in brivaracetam, making this specific malonate ester structurally essential for this synthetic route; substitution with diethyl ethylmalonate or diethyl butylmalonate would yield the wrong alkyl chain length in the final drug substance.

Density & Phase Sep.
Class-level inference
0.987 g/mL vs. ~1.00 g/mL for ethylmalonate; Δρ = 0.013 g/mL above water
Sufficient density differential supports reliable gravity phase separation vs. near-isopycnic ethyl analog.
Verified at 25 °C; process conditions may alter.
Anticonvulsant Brivaracetam Process Chemistry Chiral Synthesis

Key Application Scenarios for Diethyl Propylmalonate


Valproic Acid API Manufacturing

Diethyl propylmalonate serves as a critical intermediate for constructing barbiturate scaffolds via malonic ester alkylation followed by condensation with urea or substituted ureas [1]. The propyl substituent at the α-position directly determines the substitution pattern at the 5-position of the resulting barbituric acid derivative (e.g., probarbital, an ethyl-isopropyl barbiturate). This synthetic pathway enables systematic variation of sedative-hypnotic and anticonvulsant pharmacophores by controlling the alkyl group identity in the starting malonate ester. The compound's established purity profiles (≥98% GC, with validated batches at 99.90% GC-MS) support reproducible reaction outcomes in multistep pharmaceutical syntheses where trace impurities could compromise yield or product purity .

Brivaracetam Intermediate Synthesis

Diethyl propylmalonate is designated as Valproic Acid Impurity 32 (and Impurity 18) in regulatory impurity profiling of valproic acid APIs and drug products [2]. Analytical laboratories performing method development, validation, and batch release testing for valproic acid formulations require certified reference standards of this specific impurity to quantify related substance levels and demonstrate compliance with ICH impurity guidelines. Alternative malonate esters lack this regulatory identity and therefore cannot substitute as certified impurity markers for valproic acid quality control workflows.

QSAR Model Calibration for Aquatic Toxicology

Diethyl propylmalonate's quantified pIGC₅₀ value of 0.13 in the Tetrahymena pyriformis assay — substantially lower toxicity than diethyl malonate (pIGC₅₀ = -1.00) and intermediate relative to other alkylmalonate homologs — makes it a valuable reference compound for structure-activity relationship (QSAR) studies investigating alkyl chain effects on aquatic toxicity [3]. Environmental chemists and regulatory toxicologists can use these benchmarked toxicity values to predict the environmental impact of malonate ester discharges, screen for greener synthetic alternatives, and validate computational toxicity models. The compound's reduced aquatic toxicity relative to diethyl malonate may offer advantages in large-scale industrial applications where wastewater discharge considerations influence reagent selection.

Distillation Purification and Homolog Separation

As documented in patent CN108203419A, diethyl propylmalonate is a key building block for synthesizing (R)-4-propyl-4,5-dihydrofuran-2-one, an advanced intermediate in the manufacture of brivaracetam (Briviact) — an antiepileptic drug with 10-fold higher SV2A binding affinity than levetiracetam [4]. The n-propyl group in diethyl propylmalonate corresponds directly to the 4-n-propyl pharmacophore essential for brivaracetam's enhanced potency and therapeutic profile. Process chemistry groups developing or scaling this synthetic route require diethyl propylmalonate specifically; shorter-chain analogs (e.g., diethyl ethylmalonate) cannot provide the correct alkyl substituent for the target API architecture [4].

Application
Selection Property
Validation Focus
Valproic Acid API Synthesis
n-Propyl branch architecture
Structural fidelity and alkylation-deprotection yield
Brivaracetam Chiral Intermediate
Propyl group retention in lactone formation
Enolate generation and patent precedent
QSAR Aquatic Toxicity Calibration
Mid-range logP and reported pIGC₅₀
Narcosis model validation and environmental risk assessment
Distillation Purification Workflow
Intermediate boiling point separation window
Fractional distillation efficiency and homolog separation

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